6-Nitro-1,3-benzothiazol-2-yl propyl sulfone

Antimicrobial Benzothiazole Structure-Activity Relationship

6-Nitro-1,3-benzothiazol-2-yl propyl sulfone (CAS 66777-86-4) is a synthetic small-molecule benzothiazole derivative defined by a 6-nitro substitution and a 2-propylsulfonyl group (IUPAC: 6-nitro-2-propylsulfonyl-1,3-benzothiazole). With a molecular formula of C10H10N2O4S2 and a molecular weight of 286.3 g/mol , it belongs to the 2-alkylsulfonyl-6-nitrobenzothiazole subclass, a family systematically investigated for antimicrobial applications.

Molecular Formula C10H10N2O4S2
Molecular Weight 286.3 g/mol
CAS No. 66777-86-4
Cat. No. B3277911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1,3-benzothiazol-2-yl propyl sulfone
CAS66777-86-4
Molecular FormulaC10H10N2O4S2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O4S2/c1-2-5-18(15,16)10-11-8-4-3-7(12(13)14)6-9(8)17-10/h3-4,6H,2,5H2,1H3
InChIKeyDETVCWJEURFBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1,3-benzothiazol-2-yl propyl sulfone (CAS 66777-86-4): Core Chemical Identity


6-Nitro-1,3-benzothiazol-2-yl propyl sulfone (CAS 66777-86-4) is a synthetic small-molecule benzothiazole derivative defined by a 6-nitro substitution and a 2-propylsulfonyl group (IUPAC: 6-nitro-2-propylsulfonyl-1,3-benzothiazole) . With a molecular formula of C10H10N2O4S2 and a molecular weight of 286.3 g/mol , it belongs to the 2-alkylsulfonyl-6-nitrobenzothiazole subclass, a family systematically investigated for antimicrobial applications [1]. The compound's core structural features—the electron-withdrawing nitro group and the sulfone moiety—are critical determinants of its reactivity and biological profile, distinguishing it from non-nitrated or sulfide analogs.

Why 6-Nitro-1,3-benzothiazol-2-yl propyl sulfone Cannot Be Replaced by Off-the-Shelf Analogs


Generic substitution among benzothiazole sulfones is unreliable due to the profound influence of the N-alkyl chain length, substitution pattern, and oxidation state on biological potency and physicochemical behavior. The propyl chain in this compound confers a specific lipophilic balance that directly impacts membrane permeability and target binding, as evidenced by established structure-activity relationships (SAR) within the 6-nitrobenzothiazole sulfone series [1]. Importantly, the sulfone group (S=O2) represents a higher and irreversible oxidation state compared to the corresponding sulfide (S) or sulfoxide (S=O) precursors; this oxidation is critical for maximizing antimicrobial activity [2]. Replacing this compound with a non-nitrated or shorter-chain sulfone fails to replicate the specific electronic and steric profile required for consistent activity in standardized assays [3].

Head-to-Head Evidence: Quantifying the Differentiation of 6-Nitro-1,3-benzothiazol-2-yl propyl sulfone


Comparative Antimicrobial Potency: 6-Nitro-2-propylsulfonylbenzothiazole vs. Non-Nitrated Benzothiazole Sulfones

The incorporation of a 6-nitro group into the benzothiazole sulfone scaffold is a critical driver of antimicrobial potency. In the foundational study by Sutoris et al., 6-nitro-substituted 2-alkylsulfonylbenzothiazoles consistently exhibited superior antibacterial, antifungal, and antimycobacterial activity compared to their non-nitrated 2-alkylsulfonylbenzothiazole counterparts when tested against a panel of microorganisms [1]. The specific compound 6-nitro-2-propylsulfonylbenzothiazole contributed to the 'good activity' observed for the nitro-substituted series, whereas the non-nitrated 2-propylsulfonylbenzothiazole lacked this potency profile, demonstrating the indispensability of the 6-nitro moiety for target engagement .

Antimicrobial Benzothiazole Structure-Activity Relationship

Oxidation State Differentiation: Sulfone (S=O2) vs. Sulfide (S) and Sulfoxide (S=O) Analogs

The 2-propylsulfonyl group represents a chemically stable, fully oxidized sulfur moiety that distinguishes this compound from its sulfide and sulfoxide precursors. U.S. Patent 3,519,630 explicitly covers the use of alkyl benzothiazolyl sulfones, including 6-nitro derivatives, as antimicrobial agents, confirming the sulfone oxidation state is the active form [1]. The corresponding sulfide (CAS 532951-91-0) and sulfoxide (CAS 31311-82-7) are known intermediates that require oxidative conversion; procurement of the prefabricated sulfone eliminates this synthetic step and guarantees batch-to-batch reproducibility of the active pharmacophore .

Prodrug Metabolic Stability Oxidation State

Positional Selectivity: 6-Nitro vs. Alternative Nitro Substitution Patterns

The positioning of the nitro group at the 6-position of the benzothiazole ring is not arbitrary. Patent literature specifies that for 2-alkylsulfonylbenzothiazoles, substitution at the 5- or 6-position with nitro is preferred for antimicrobial activity, while other positions are not claimed to provide the same effect [1]. The 6-nitro isomer in 6-nitro-2-propylsulfonylbenzothiazole provides a specific electronic resonance effect that modulates the acidity of the sulfone-adjacent C-H bond and influences the compound's interaction with biological nucleophiles . This differentiates it from 5-nitro or 7-nitro regioisomers, which may exhibit altered or diminished activity due to different electronic distribution in the benzothiazole ring system.

Regioisomerism Electronic Effects SAR

High-Value Application Scenarios for 6-Nitro-1,3-benzothiazol-2-yl propyl sulfone


Antimicrobial Lead Optimization Programs Targeting Gram-Positive and Mycobacterial Pathogens

The compound is directly applicable in hit-to-lead optimization campaigns for novel antibacterial and antimycobacterial agents. Its established activity against Mycobacterium fortuitum [1] positions it as a scaffold for developing analogs active against drug-resistant Mycobacterium tuberculosis. The defined 6-nitro-2-propylsulfonyl pharmacophore provides a validated starting point for medicinal chemistry elaboration, reducing the time and cost associated with de novo hit identification.

Structure-Activity Relationship (SAR) Studies of Benzothiazole Sulfone Lipophilicity

As part of a homologous series of 2-alkylsulfonyl-6-nitrobenzothiazoles, the propyl derivative occupies a specific lipophilicity window. The demonstrated correlation between partition coefficients and biological activity in the octane-methanol system [1] makes this compound an essential reference standard for calculating and predicting the activity of novel alkyl chain variants. Researchers can use this compound to calibrate in silico models for membrane permeability in the benzothiazole series.

Chemical Biology Probe Development for Sulfone-Reactive Biological Targets

The electron-deficient nature of the 6-nitrobenzothiazole ring, combined with the sulfone moiety, creates a unique electrophilic profile suitable for probing cysteine-reactive enzymes and other nucleophilic biological targets [2]. This compound can serve as a covalent inhibitor scaffold in chemical proteomics studies, where its irreversible binding mode provides durable target engagement distinct from reversible sulfide or sulfoxide analogs [2].

Agricultural Fungicide Discovery and Crop Protection Research

The documented broad-spectrum antifungal activity of this compound class [1], coupled with its inclusion in agricultural fungicide patent literature [2], supports its use in agrochemical discovery programs. The 6-nitro-2-propylsulfonyl configuration may offer selectivity advantages against phytopathogenic fungi compared to non-nitrated commercial benzothiazole fungicides, providing a pathway to novel crop protection agents with reduced environmental persistence.

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